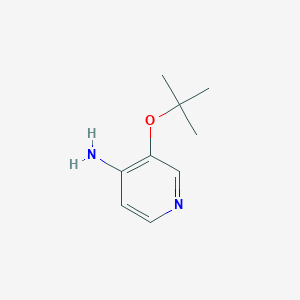

3-(tert-Butoxy)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]pyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

BXAPNASHHJTPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butoxy Pyridin 4 Amine and Its Analogues

Established Synthetic Routes to the Core 3-(tert-Butoxy)pyridin-4-amine Structure

The construction of the this compound core relies on carefully planned synthetic sequences that often involve the introduction of the key functional groups onto a pre-existing pyridine (B92270) ring.

Precursor Identification and Strategic Design

A common and effective strategy begins with a readily available and inexpensive starting material, 3-aminopyridine (B143674). To control the regioselectivity of subsequent reactions, the amino group is often protected. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting 3-aminopyridine with di-tert-butyl dicarbonate (B1257347) to form N-Boc-3-aminopyridine in excellent yield. nih.gov This protected intermediate is stable and can be stored for extended periods without significant degradation. nih.gov

The Boc-protected aminopyridine then serves as a substrate for directed ortho-metalation. This process involves the use of a strong base, such as n-butyllithium, to deprotonate the pyridine ring at the position adjacent to the protected amino group (the C-4 position). The resulting lithiated species can then be reacted with an electrophilic source of the tert-butoxy (B1229062) group. However, a more common approach involves halogenation at the 4-position, followed by nucleophilic substitution with a tert-butoxide source. nih.gov For instance, the lithiated intermediate can be treated with reagents like hexachloroethane (B51795) or 1,2-dibromoethane (B42909) to introduce a halogen at the 4-position. nih.gov

An alternative precursor strategy involves starting with a pyridine ring that already contains a substituent that can be converted to the desired amine or tert-butoxy group. For example, a halogenated pyridine can react with potassium tert-butoxide to introduce the tert-butoxy group. smolecule.com

Optimization of Reaction Parameters, Temperature, and Solvent Systems

The success of these synthetic routes hinges on the careful optimization of reaction conditions. For the introduction of the tert-butoxy group via nucleophilic substitution on a halogenated pyridine, anhydrous conditions are crucial to prevent the decomposition of the tert-butoxide reagent. smolecule.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate the reaction. Temperature control is another key parameter. For instance, the protection of 4-amino-3-hydroxypiperidine (B1396542) with a Boc group is typically carried out at low temperatures (0 to 5°C) to minimize side reactions.

In the case of directed metalation, the reaction is typically performed at low temperatures, such as -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium reagent. Subsequent reactions, such as halogenation, are also carried out at these low temperatures before allowing the reaction to warm to room temperature.

Microwave-assisted synthesis has also been explored to improve efficiency. For example, the aromatization step in the synthesis of 3,4-disubstituted pyridine derivatives can be efficiently achieved using microwave irradiation. researchgate.net

Analysis of Reaction Yields and Chemo- and Regioselectivity

The described synthetic strategies generally provide good to excellent yields of the desired products. The Boc protection of 3-aminopyridine, for instance, can be achieved in excellent yield on a large scale. nih.gov The subsequent directed metalation and halogenation steps also proceed with high efficiency. nih.gov

A key challenge in the synthesis of substituted pyridines is controlling the regioselectivity—ensuring that the functional groups are introduced at the desired positions on the ring. The use of a directing group, such as the Boc-protected amine, is a powerful strategy to achieve high regioselectivity in the metalation step, directing the deprotonation specifically to the C-4 position. nih.gov

Similarly, in the synthesis of 3,4-disubstituted pyridines, highly regioselective addition of Grignard reagents to activated pyridines has been demonstrated, leading to the desired products in moderate to excellent yields. researchgate.net The chemo- and regioselectivity of these reactions are often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography to confirm the structure and purity of the products.

Exploration of Novel and Transition-Metal-Free Synthetic Strategies for this compound Derivatives

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyridine derivatives, including those related to this compound. These novel strategies often avoid the use of expensive and potentially toxic transition metals.

One such approach involves the thermal cyclization of N-propargyl enamines. researchgate.net This method allows for the construction of the pyridine ring from acyclic precursors. Another strategy utilizes a base-promoted reaction of 1-arylethylamines with ynones, which proceeds via a direct β-C(sp3)-H functionalization of enaminones under metal-free conditions to afford polysubstituted pyridines with high regioselectivity and efficiency. organic-chemistry.org Furthermore, a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

The development of transition-metal-free C-N coupling reactions is another area of active investigation. researchgate.net These methods offer a more sustainable alternative to traditional cross-coupling reactions. For example, a transition-metal-free approach for the synthesis of 4-arylquinolines from anilines and alkynes has been developed using K₂S₂O₈ and DMSO. acs.org While not directly yielding the target compound, these methodologies showcase the potential for building complex pyridine and related heterocyclic systems without transition metals.

Applications of Organometallic Reagents in the Targeted Synthesis of this compound Scaffolds

Organometallic reagents play a crucial role in many synthetic strategies targeting substituted pyridines. As mentioned earlier, organolithium reagents are key for directed ortho-metalation, enabling the regioselective functionalization of the pyridine ring. nih.gov

Grignard reagents, such as tert-butyl magnesium reagents, have been used for the regioselective addition to pyridine derivatives, providing a convenient method for synthesizing 3-substituted 4-tert-butylpyridine (B128874) derivatives. researchgate.net This highlights the utility of organomagnesium compounds in introducing specific alkyl groups onto the pyridine scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the synthesis of functionalized pyridines. chim.it Although the focus is increasingly on transition-metal-free methods, organometallic catalysis remains a cornerstone of modern organic synthesis. For instance, palladium catalysts are used in the tandem amidation/cyclization to create N-substituted imidazo[4,5-c]pyridines from N-substituted-3-amino-4-halopyridines. nih.gov The synthesis of sulfinamides using organometallic reagents, a sulfur dioxide surrogate, and nitrogen-based nucleophiles also demonstrates the broad applicability of these reagents. researchgate.net

Boron-Mediated Syntheses and Transformations Relevant to Pyridine Derivatives Bearing tert-Butoxy and Amine Substituents

Boron-containing reagents have emerged as versatile tools in organic synthesis, including the functionalization of pyridine derivatives. Boron-mediated reactions can be used to introduce amine groups and to facilitate other key transformations.

For example, boron-mediated amidation reactions are being studied and developed for the direct amidation of carboxylic acids. ucl.ac.uk While not a direct synthesis of the target molecule, this chemistry is relevant to the broader context of forming C-N bonds in complex molecules.

More directly, electrophilic aromatic borylation using reagents like BBr₃ can be used to synthesize pyridine-borane complexes. researchgate.net These complexes can serve as intermediates for further functionalization. The synthesis of aryl organoboranes, such as aryl boronic esters, through arene borylation reactions provides access to versatile building blocks for cross-coupling reactions. researchgate.net

Boron-mediated thermodynamic resolution has been applied to axially chiral pyridines, demonstrating the utility of boron in stereoselective synthesis. whiterose.ac.uk Although this specific application may not be directly related to the synthesis of this compound, it underscores the potential of boron chemistry in controlling the stereochemistry of pyridine derivatives.

Investigation of Protecting Group Strategies in the Multi-Step Synthesis of this compound

The multi-step synthesis of functionalized pyridine derivatives such as this compound necessitates a careful and strategic use of protecting groups. The inherent reactivity of both the pyridine nitrogen and the exocyclic amino group can interfere with desired chemical transformations. Therefore, the selection of an appropriate protection and deprotection sequence is critical for achieving a high yield and purity of the final product. This section investigates potential protecting group strategies, focusing on the challenges and considerations for the synthesis of this compound and its analogues.

The core challenge in synthesizing this molecule lies in the differential protection of the 4-amino group and the pyridine nitrogen, while ensuring the stability of the acid-labile 3-tert-butoxy ether. The choice of protecting groups must be orthogonal, meaning each group can be removed selectively under specific conditions without affecting the others or the target structure. uchicago.edu

Protection of the 4-Amino Group

The 4-amino group in the pyridine ring is a nucleophilic center that can undergo undesired side reactions, such as acylation, alkylation, or oxidation, during the synthetic sequence. Carbamates are the most common and effective protecting groups for amines due to their stability and predictable cleavage conditions. libretexts.org The tert-Butoxycarbonyl (Boc) group is a frequent choice, typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

However, the primary drawback of the Boc group in this specific synthesis is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), which are the same conditions that would cleave the desired 3-tert-butoxy ether. organic-chemistry.org This lack of orthogonality presents a significant synthetic challenge. An alternative is the 9-Fluorenylmethyloxycarbonyl (FMOC) group, which is stable to acid but readily cleaved by bases like piperidine. libretexts.org This would be orthogonal to the acid-sensitive tert-butoxy group. Another option is the Carbobenzyloxy (Cbz) group, which is introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis. libretexts.org This method is generally mild and would not affect the tert-butoxy ether or other functional groups sensitive to acid or base.

The following table summarizes the key characteristics of these protecting groups in the context of synthesizing this compound.

| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality with 3-tert-Butoxy Group |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | No. Cleavage conditions will also cleave the ether. |

| FMOC | FMOC-Cl, FMOC-OSu | Base (e.g., Piperidine) | Yes. Base-labile removal is compatible with the acid-labile ether. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes. Hydrogenolysis is a neutral and selective method. |

| Acetyl (Ac) | Acetic anhydride (B1165640), Acetyl chloride | Acid or base hydrolysis (often harsh) | Partial. Conditions may be too harsh for the substrate. |

This table is generated based on established principles of protecting group chemistry. libretexts.orgorganic-chemistry.org

Protection of the Pyridine Nitrogen

The pyridine nitrogen atom is basic and can be protonated under acidic conditions or act as a nucleophile. In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the lone pair on the pyridine nitrogen can coordinate to the metal center, poisoning the catalyst and inhibiting the reaction. bohrium.comresearchgate.net Two primary strategies are employed to mitigate this reactivity: N-oxidation and coordination with a Lewis acid.

Borane (B79455) Complexation: Pyridine can form a stable complex with borane (BH₃), effectively masking the lone pair of the nitrogen atom. researchgate.net This strategy has been successfully used to prevent interference in reactions such as metalation. researchgate.net The borane group can be removed under acidic or oxidative conditions, which requires careful planning to ensure compatibility with other functional groups present in the molecule.

The choice between these methods depends on the specific reaction conditions of the subsequent steps in the synthetic route.

| Protecting Group Strategy | Introduction Reagent | Cleavage Conditions | Key Considerations |

| N-Oxide | m-CPBA, H₂O₂ | PCl₃, PPh₃, H₂/Pd | Adds two steps; alters electronic properties of the ring. |

| Borane Complex | BH₃·SMe₂, BH₃·THF | Acidic workup, oxidative conditions | Removal conditions may conflict with other protecting groups. researchgate.net |

This table outlines common strategies for pyridine nitrogen protection. researchgate.netresearchgate.net

Integrated Synthetic Strategies

A viable multi-step synthesis of this compound would likely involve a convergent approach, building the molecule from a pre-functionalized pyridine ring. A hypothetical route could start from 2,4-dichloro-3-hydroxypyridine.

Step 1: Introduction of the tert-Butoxy Group: The 3-hydroxy group could be converted to its tert-butoxy ether via a Williamson ether synthesis, reacting the corresponding alkoxide with a tert-butyl halide.

Step 2: Selective Amination: The 4-chloro position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the 2-position. Amination at C4 could be achieved using ammonia (B1221849) or a protected amine equivalent. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed. bohrium.com During this step, protection of the pyridine nitrogen might be necessary to prevent catalyst inhibition.

Step 3: Deprotection/Final Step: If a protected amine was used, a final deprotection step would be required. For instance, if a Cbz-protected amine was used in the coupling step, the Cbz group would be removed via hydrogenolysis to yield the final product.

This approach minimizes the need for protecting the amino group itself by introducing it late in the synthesis, thereby circumventing the challenge of finding an orthogonal protecting group to the acid-sensitive 3-tert-butoxy ether.

Reactivity and Mechanistic Investigations of 3 Tert Butoxy Pyridin 4 Amine

Reactivity Profiles at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 3-(tert-butoxy)pyridin-4-amine possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile.

Lewis Basicity Characterization and Coordination Chemistry Studies

The basicity of the pyridine nitrogen is a critical parameter influencing its interaction with Lewis acids, including metal ions and protons. The presence of two electron-donating groups, the 4-amino and 3-tert-butoxy groups, is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its Lewis basicity compared to unsubstituted pyridine. libretexts.org The lone pair of electrons on the nitrogen atom makes it electron-dense and prone to react with electron-poor acids. libretexts.org

The ability of pyridine and its derivatives to act as ligands in coordination chemistry is well-documented. researchgate.netbohrium.com The nitrogen atom can coordinate to a wide range of metal ions, forming stable complexes. researchgate.net For instance, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, a related compound, is noted for its use as a ligand in coordination chemistry, with the pyridyl nitrogen being a key site for metal coordination. It is therefore anticipated that this compound would readily form coordination complexes with various metal ions.

Nucleophilic Attack and Quaternization Reactions

The pyridine nitrogen can act as a nucleophile, attacking electrophilic centers. A common example of this reactivity is the Menshutkin reaction, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. mdpi.com This process is typically an SN2 reaction. mdpi.com It is expected that this compound would undergo quaternization at the pyridine nitrogen when treated with suitable alkylating agents. For example, the quaternization of di-tertiary amines with butyl bromide has been studied, demonstrating the general reactivity of such systems. acs.org The quaternization of 4-pyrrolidino pyridine with various alkyl and aryl halides further illustrates the susceptibility of substituted pyridines to this type of reaction. mdpi.com

Transformations Involving the 4-Amine Functionality

The primary amino group at the 4-position is a key site for a variety of chemical transformations, including nucleophilic reactions and derivatization.

Comprehensive Analysis of Nucleophilic Reactivity of the Amino Group

The amino group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a wide range of reactions. For instance, the amino group can undergo nucleophilic aromatic substitution (SNAr) reactions. However, the electron-rich nature of the pyridine ring in this compound, enhanced by the two electron-donating groups, would likely deactivate the ring towards nucleophilic attack by an external nucleophile. beilstein-journals.org

Conversely, the amino group itself can act as the nucleophile. It can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The electron-donating substituents increase the electron density on the amino nitrogen, enhancing its nucleophilicity.

Systematic Study of Derivatization Reactions at the Amine Moiety

The primary amino group is readily derivatized to form a wide array of functional groups. These reactions are fundamental in modifying the properties of the parent molecule. research-solution.comresearchgate.net

Acylation: The amino group can be acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. For example, N-methylbis(trifluoroacetamide) (MBTFA) is a reagent used for this purpose. gcms.cz

Boc Protection: The amino group can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.orgwikipedia.org This protection is crucial in multi-step syntheses to prevent unwanted reactions of the amino group. organic-chemistry.org The Boc group is stable to most nucleophiles and bases but can be removed under acidic conditions. wikipedia.orgorganic-chemistry.org

Reductive Amination: The amino group can participate in reductive amination reactions. For instance, a sequential Boc-removal/reductive amination mediated by Brønsted and Lewis acids has been used to synthesize N-substituted-3-amino-4-halopyridines. nih.gov

Silylation: Derivatization by silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), can be employed to increase the volatility of the compound for gas chromatography analysis. research-solution.com

The following table summarizes common derivatization reactions of the amino group:

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic anhydride, Acyl chlorides | Amide |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Boc-protected amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary amine |

| Silylation | MSTFA, BSTFA | Silylated amine |

Chemical Behavior and Stability of the 3-tert-Butoxy Group

The 3-tert-butoxy group is an ether linkage on the pyridine ring. Its chemical behavior is primarily characterized by its stability and potential for cleavage.

The tert-butoxy (B1229062) group is generally stable under basic and nucleophilic conditions. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl cation. wikipedia.org This cleavage would result in the formation of the corresponding 3-hydroxypyridine (B118123) derivative. The use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in methanol (B129727) is a common method for cleaving tert-butyl ethers and esters. wikipedia.org

The stability of silyl (B83357) ethers, which share some characteristics with tert-butyl ethers, is known to be significantly influenced by steric hindrance. For example, tert-butyldimethylsilyl (TBDMS) ethers are about 10,000 times more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org This suggests that the bulky tert-butyl group contributes significantly to the stability of the ether linkage in this compound.

Deprotection of a tert-butyl carbamate (B1207046) (Boc) group, which is structurally related to the tert-butoxy group, can be achieved using trimethylsilyl iodide followed by methanolysis, a method that can be useful when other deprotection conditions are too harsh. wikipedia.org This proceeds through the formation of a carbamic acid intermediate which then decarboxylates. wikipedia.org While this specific reaction applies to a carbamate, it highlights the reactivity of the tert-butyl group attached to an oxygen atom.

Mechanisms of Ether Linkage Cleavage and Trans-etherification Reactions

The cleavage of the ether bond in this compound is a reaction of significant interest, often proceeding under acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage is highly dependent on the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org

SN1 Mechanism: Due to the presence of the tert-butyl group, the ether cleavage of this compound predominantly follows a unimolecular nucleophilic substitution (SN1) pathway. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, forming a good leaving group. masterorganicchemistry.comlibretexts.org Subsequent departure of the leaving group, 3-hydroxypyridin-4-amine, results in the formation of a relatively stable tert-butyl cation. wikipedia.orglibretexts.org This carbocation is then attacked by a nucleophile, such as a halide ion, to yield a tert-butyl halide. wikipedia.org

Trans-etherification: Trans-etherification reactions involve the exchange of the tert-butoxy group with another alkoxy group. These reactions are typically catalyzed by metal salts, such as iron(III) nitrate (B79036) or iron(III) triflate, and can be used to synthesize a variety of unsymmetrical ethers. acs.org The reaction of a symmetrical ether with an alcohol can lead to the formation of a more thermodynamically stable unsymmetrical ether. acs.org

Table 1: Reaction Conditions for Ether Cleavage and Trans-etherification

| Reaction Type | Reagents and Conditions | Products | Mechanism |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 3-Hydroxypyridin-4-amine, tert-Butyl halide | SN1 wikipedia.orglibretexts.org |

| Trans-etherification | Secondary alcohol, Primary alcohol, Fe(OTf)₃, NH₄Cl, DCM, 45°C | Unsymmetrical ether | Nucleophilic Substitution acs.org |

Participation of the tert-Butoxy Group in Directed Chemical Transformations

The tert-butoxy group, while primarily acting as a protecting group, can also influence the regioselectivity of chemical transformations on the pyridine ring. Its bulky nature can sterically hinder attack at the adjacent C-2 position, thereby directing incoming electrophiles or nucleophiles to other positions. stackexchange.commsu.edu

In the context of directed ortho metalation (DoM), a powerful tool for regioselective functionalization, alkoxy groups can act as direct metalation groups (DMGs). wikipedia.org The heteroatom of the DMG coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the tert-butoxy group can function as a DMG, its steric bulk can sometimes impede this process.

Furthermore, the tert-butoxy group can be strategically employed in "contra-Friedel-Crafts" tert-butylation reactions. researchgate.net This involves a directed metalation and sulfinylation sequence to introduce a tert-butyl group at a position that would not be favored under classical Friedel-Crafts conditions. researchgate.net

Regioselective Functionalization of the Pyridine Ring of this compound

The pyridine ring in this compound is activated towards electrophilic substitution due to the electron-donating nature of both the amino and tert-butoxy groups. The directing effects of these substituents, along with the inherent reactivity of the pyridine ring, govern the regiochemical outcome of functionalization reactions.

Electrophilic Aromatic Substitution Reaction Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In pyridine, electrophilic substitution is generally slower than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating amino and tert-butoxy groups in this compound enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.

The general mechanism for SEAr involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. wikipedia.orgpressbooks.pub Subsequent loss of a proton restores aromaticity. wikipedia.orgpressbooks.pub

The directing influence of the substituents is crucial. The amino group is a strong activating group and an ortho-, para-director. The tert-butoxy group is also an activating ortho-, para-director, though its steric bulk can disfavor ortho-substitution. stackexchange.commsu.edu In this compound, the C-2, C-5, and C-6 positions are activated. The interplay between the electronic and steric effects of the substituents will determine the precise regioselectivity.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| C-2 | Activated by amino and tert-butoxy groups | High (from tert-butoxy group) | Less favored |

| C-5 | Activated by amino group | Low | Favored |

| C-6 | Activated by tert-butoxy group | Moderate | Possible |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by the presence of electron-withdrawing groups and a good leaving group. researchgate.netnih.gov While this compound itself is not primed for classical SNAr due to the lack of a suitable leaving group, it can be a precursor to derivatives that do undergo such reactions.

For instance, if a halogen were introduced onto the ring, the position of that halogen would be critical for its susceptibility to nucleophilic attack. SNAr reactions on pyridine derivatives can proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer complex. nih.gov Recent studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups, likely proceed through a concerted mechanism. nih.gov

Detailed Mechanistic Elucidation of Key Chemical Transformations Involving this compound

A deeper understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. For instance, in copper-catalyzed intramolecular C-H amination reactions, kinetic isotope effect studies can help determine the rate-limiting step. nih.gov Such studies have supported a cis-aminocupration step as being rate-limiting in certain systems. nih.gov

In the context of ether cleavage, while the SN1 mechanism is generally favored for tertiary ethers, the specific reaction conditions can influence the pathway. libretexts.orgmasterorganicchemistry.com For example, the use of a strong acid with a poorly nucleophilic conjugate base can promote an E1 elimination pathway, leading to the formation of an alkene. libretexts.org

The functionalization of the pyridine ring can also be achieved through radical reactions. The Minisci reaction, for example, allows for the alkylation of electron-deficient heterocycles. nih.gov By employing a blocking group strategy, it is possible to achieve regioselective C-4 alkylation of pyridines. nih.gov

Derivatization and Advanced Functionalization Strategies for 3 Tert Butoxy Pyridin 4 Amine

Synthetic Modifications at the 4-Amine Position

The primary amino group at the C4 position of 3-(tert-butoxy)pyridin-4-amine is a key site for nucleophilic reactions, allowing for the straightforward introduction of various functional groups and the construction of larger molecular architectures.

Amidation, Sulfonamidation, and Urea (B33335)/Thioureation Reactions

The nucleophilic character of the 4-amino group facilitates its reaction with a variety of electrophilic partners to form stable amide, sulfonamide, and urea linkages, which are prevalent in medicinal chemistry.

Amidation: The formation of an amide bond is a fundamental transformation. While specific literature examples detailing the amidation of this compound are not prevalent, this reaction typically proceeds by coupling the amine with a carboxylic acid using a reagent like B(OCH₂CF₃)₃, or by reacting it with more electrophilic species such as acyl halides or anhydrides. organic-chemistry.orgresearchgate.net

Sulfonamidation: The synthesis of sulfonamides from primary amines is a well-established process. This generally involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield the corresponding N-sulfonylated pyridine (B92270) derivative.

Urea and Thiourea Formation: Ureas can be synthesized from primary amines through several methods. smolecule.com A common approach involves reaction with an isocyanate. google.com Alternatively, reagents like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents (e.g., triphosgene) can be used to form a reactive intermediate that is subsequently treated with another amine. smolecule.comgoogle.com Thioureas are formed in a similar manner using isothiocyanates.

Table 1: General Conditions for Amine Functionalization

| Reaction Type | Electrophile | Reagents/Conditions | Product |

| Amidation | Carboxylic Acid | Coupling agents (e.g., DCC, EDC), Base | N-Acyl derivative |

| Amidation | Acyl Halide | Base (e.g., Pyridine, Et₃N) | N-Acyl derivative |

| Sulfonamidation | Sulfonyl Chloride | Base (e.g., Pyridine, Et₃N) | N-Sulfonyl derivative |

| Urea Formation | Isocyanate | Aprotic Solvent (e.g., THF, DCM) | N-Substituted urea |

| Thiourea Formation | Isothiocyanate | Aprotic Solvent (e.g., THF, DCM) | N-Substituted thiourea |

Alkylation and Acylation Strategies for Amine Functionalization

Direct alkylation and acylation of the 4-amino group provide pathways to secondary and tertiary amines and introduce diverse acyl moieties.

Alkylation: Selective monoalkylation of primary amines can be challenging due to the potential for overalkylation. nih.gov However, controlled reactions with alkyl halides or other alkylating agents, often mediated by a suitable base, can yield N-alkylated products. google.com Reductive amination, involving the initial formation of an imine followed by reduction, offers an alternative route to N-alkyl derivatives.

Acylation: Acylation of aminopyridines is a common strategy. For instance, in an analogous transformation, 5-bromo-2-methylpyridin-3-amine (B1289001) is readily converted to its corresponding acetamide, N-[5-bromo-2-methylpyridin-3-yl]acetamide, by reaction with an acetylating agent. masterorganicchemistry.com This highlights the general reactivity of aminopyridines toward acylation, a process that would be expected to proceed efficiently for this compound.

Formation of Imines, Enamines, and Subsequent Heterocyclic Condensations

The primary amine of this compound can condense with carbonyl compounds to form imines, which are versatile intermediates for further synthetic elaborations, including the construction of novel heterocyclic systems.

Imine and Enamine Formation: Primary amines react with aldehydes and ketones under mildly acidic conditions to form imines (also known as Schiff bases) through a reversible condensation reaction that eliminates water. nih.govmdpi.comwikipedia.org The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. mdpi.com While secondary amines form enamines, primary amines like the target compound exclusively form imines. nih.gov

Heterocyclic Condensations: The imine functionality can participate in various cyclization and condensation reactions. For example, appropriately substituted imines can act as precursors in the synthesis of more complex heterocyclic structures. The Hantzsch pyridine synthesis, which involves the condensation of β-enamine carbonyl compounds, illustrates a strategy where amine derivatives are used to construct new pyridine rings. libretexts.org Similarly, condensation reactions involving aminopyridines can be employed to build larger systems, such as terpyridines, which are significant in materials science and supramolecular chemistry. rsc.org

Regioselective Substitutions on the Pyridine Core of this compound

Functionalization of the pyridine ring itself offers a complementary strategy to derivatization at the amine. The directing effects of the existing amino and tert-butoxy (B1229062) groups are crucial in determining the regioselectivity of electrophilic aromatic substitution and subsequent reactions.

Directed Halogenation and Nitration Studies

Introducing substituents onto the pyridine ring via electrophilic aromatic substitution is a key step for further functionalization, such as cross-coupling reactions.

Directed Halogenation: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609). youtube.comgoogle.com However, the activating, ortho-, para-directing amino group at C4 and the activating, ortho-, para-directing tert-butoxy group at C3 strongly influence the regioselectivity. The positions ortho to the powerful amino group (C3 and C5) and ortho/para to the tert-butoxy group (C2 and C4 - blocked) are electronically activated. Steric hindrance from the bulky tert-butoxy group may influence the outcome. In related aminopyridines, bromination has been shown to occur at positions ortho or para to the amino group. google.com For this compound, electrophilic attack would be predicted to occur at the C5 position, which is ortho to the amino group and para to the tert-butoxy group, or potentially at the C2 position. Specific methods for iodinating aminoaromatic compounds often utilize reagents like N-iodosuccinimide or a combination of a metal iodide and an oxidant. organic-chemistry.orgnih.gov

Directed Nitration: Nitration of pyridines typically requires harsh conditions. However, the presence of strong activating groups like -NH₂ and -OR can facilitate the reaction. The directing effects would again favor substitution at the C5 or C2 positions. To prevent oxidation of the amine, it is often protected (e.g., as an acetamide) before nitration.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Once halogenated, this compound derivatives become valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron species with an organohalide. Halogenated aminopyridines have been shown to be effective substrates in Suzuki couplings, demonstrating that the primary amine functionality is compatible with the reaction conditions, often without the need for a protecting group. masterorganicchemistry.com A halogenated derivative of this compound would be expected to couple efficiently with various aryl- and heteroarylboronic acids.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. This reaction provides a means to introduce vinyl groups onto the pyridine core, further expanding the synthetic utility of the scaffold.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organohalide. google.com This reaction has been successfully applied to 3-halo-2-aminopyridines, indicating its feasibility on related aminopyridine systems. This would allow for the introduction of alkynyl substituents onto the this compound core.

Table 2: Representative Conditions for Suzuki Coupling of a Halogenated Aminopyridine Analog

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | masterorganicchemistry.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82% | masterorganicchemistry.com |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Tert Butoxy Pyridin 4 Amine and Its Adducts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Characterization (e.g., 1D, 2D NMR)

No published 1D or 2D NMR data for 3-(tert-Butoxy)pyridin-4-amine could be located.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Specific HRMS data, including precise molecular mass and fragmentation pathways for this compound, are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

No experimental Infrared (IR) or Raman spectra for this compound have been found in public databases or scientific articles.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Crystalline Derivatives

There are no published crystal structures for this compound or its crystalline adducts in the Cambridge Crystallographic Data Centre (CCDC) or other available crystallographic databases.

Computational Chemistry and Theoretical Investigations of 3 Tert Butoxy Pyridin 4 Amine

Electronic Structure Analysis and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone of electronic structure analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. fiveable.meutah.eduyoutube.com These molecular orbitals are classified as bonding, antibonding, or nonbonding, and their energy levels and electron occupancy dictate the molecule's stability and reactivity. youtube.comyoutube.com For 3-(tert-butoxy)pyridin-4-amine, computational methods like Density Functional Theory (DFT) are employed to calculate the energies and shapes of these orbitals.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

In studies of analogous compounds like 4-aminopyridine (B3432731) and its derivatives, DFT calculations have been used to determine these electronic parameters. researchgate.netresearchgate.net For this compound, the electron-donating nature of both the amino (-NH₂) and tert-butoxy (B1229062) (-O-tBu) groups is expected to raise the energy of the HOMO, while the electronegative nitrogen atom in the pyridine (B92270) ring influences the LUMO. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying charge distribution and identifying key donor-acceptor interactions that contribute to molecular stability. researchgate.net

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -0.9 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Table 1: Illustrative electronic properties of this compound predicted using DFT calculations. Values are hypothetical and based on typical results for similar aminopyridine structures.

Conformational Analysis and Mapping of Energy Landscapes

The presence of the flexible tert-butoxy group introduces significant conformational freedom in this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity and interactions with other molecules.

Computational methods map the potential energy surface (PES) by systematically rotating the molecule's key dihedral angles, such as those around the C4-N (amino) and C3-O (butoxy) bonds, and calculating the energy at each point. researchgate.netlibretexts.orglibretexts.org This process identifies local and global energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states for interconversion between conformers. libretexts.org For a complete analysis, the rotation of the tert-butyl group itself must also be considered. The results of such an analysis can reveal the most likely shapes the molecule will adopt under given conditions.

| Conformer | Dihedral Angle (C2-C3-O-C(tBu)) | Relative Energy (kJ/mol) | Note |

| A | 0° (syn-planar) | +8.5 | Steric hindrance between t-Bu and ring |

| B | 90° (perpendicular) | 0.0 | Global Minimum (likely) |

| C | 180° (anti-planar) | +2.1 | Local Minimum |

Table 2: Hypothetical conformational analysis results for this compound, showing relative energies for different orientations of the tert-butoxy group relative to the pyridine ring. The perpendicular orientation is often favored to minimize steric clash.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT calculations can accurately predict various spectroscopic parameters. als-journal.com

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. nih.gov While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. nih.govnih.gov This allows for the confident assignment of specific vibrational modes, such as N-H stretches of the amino group, C-O stretches of the ether linkage, and pyridine ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong linear correlation with experimental spectra, aiding in the assignment of peaks to specific atoms in the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.govchemrxiv.org These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions).

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3455 (scaled) | 3450 |

| C-O Stretch (Ether) | 1265 (scaled) | 1262 |

| ¹H NMR Shift (ppm) | ||

| H on C2 | 8.15 | 8.10 |

| UV-Vis λ_max (nm) | ||

| π→π* Transition | 275 | 278 |

Table 3: A hypothetical comparison of predicted and experimental spectroscopic data for this compound. Computational predictions show strong correlation with experimental findings for related pyridine derivatives. nih.govnih.govresearchgate.netnih.gov

Computational Modeling of Reaction Pathways, Transition States, and Kinetic Profiles

Understanding how a molecule reacts is fundamental to chemistry. Computational modeling can map the entire energy landscape of a chemical reaction, from reactants to products, providing a detailed mechanistic picture that is often difficult to obtain experimentally. nih.gov This involves locating the transition state (TS)—the highest energy point along the minimum energy pathway, which corresponds to a first-order saddle point on the potential energy surface. ucsb.edusmu.edu

For this compound, a potential reaction of interest is electrophilic aromatic substitution on the electron-rich pyridine ring. Computational methods can be used to model the approach of an electrophile, the formation of the intermediate (sigma complex), and the final deprotonation step. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method can locate the transition state structures for each step. joaquinbarroso.comgaussian.com

By calculating the energies of the reactants, transition states, and products, a reaction's kinetic profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. smu.edu This allows chemists to predict which reactions are feasible and under what conditions. rsc.orgmit.edu

| Reaction Coordinate | Species | Relative Energy (kJ/mol) |

| Start | Reactants (Molecule + Electrophile) | 0 |

| Peak 1 | Transition State 1 (TS1) | +65 |

| Valley | Intermediate (Sigma Complex) | +25 |

| Peak 2 | Transition State 2 (TS2) | +40 |

| End | Products | -50 |

Table 4: Illustrative energy profile for a hypothetical two-step electrophilic substitution reaction of this compound. The energy values allow for the determination of the rate-limiting step (the one with the highest activation barrier, TS1).

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Derivative Design

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural features with its chemical reactivity. oup.comresearchgate.net This approach is highly valuable for rationally designing new derivatives with enhanced or tailored properties. researchgate.net

The process begins by creating a virtual library of derivatives of this compound, for instance, by introducing various substituents (e.g., -CH₃, -Cl, -NO₂) at different positions on the pyridine ring. For each derivative, a set of numerical parameters, known as molecular descriptors, is calculated. researchgate.net These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices. nih.gov

Lipophilic Descriptors: The logarithm of the partition coefficient (logP), which measures hydrophobicity. researchgate.net

Once a dataset of derivatives and their calculated descriptors is compiled, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build an equation that links the descriptors to a specific measure of reactivity (e.g., a calculated activation energy or an experimentally measured reaction rate). researchgate.netchemrxiv.org This resulting QSRR model can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding chemists toward compounds with the most promising profiles. mdpi.com

| Derivative (Substituent at C6) | HOMO (eV) | LogP | Predicted Reactivity (Arbitrary Units) |

| -H (Parent) | -5.80 | 1.85 | 1.00 |

| -CH₃ | -5.72 | 2.35 | 1.25 |

| -Cl | -5.95 | 2.55 | 0.85 |

| -NO₂ | -6.40 | 1.70 | 0.40 |

Table 5: A hypothetical QSRR dataset for derivatives of this compound. A model could be built to correlate descriptors like HOMO energy and LogP with a target reactivity, enabling the prediction of properties for other potential derivatives.

Applications of 3 Tert Butoxy Pyridin 4 Amine in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Amines are recognized as fundamentally important and versatile building blocks in organic synthesis, serving as key intermediates in the production of a vast array of compounds, including pharmaceuticals and agrochemicals. amerigoscientific.com The structure of 3-(tert-Butoxy)pyridin-4-amine, featuring both an amine and a pyridine (B92270) core, positions it as a valuable heterocyclic building block. ambeed.combldpharm.com Its utility is demonstrated in its capacity to participate in reactions that form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial steps in the assembly of complex organic molecules. lookchem.com

The tert-butoxy (B1229062) group, while primarily known as a protecting group, also serves to enhance solubility and stability in certain contexts. More importantly, it influences the regioselectivity of reactions on the pyridine ring. This directing effect, combined with the nucleophilic character of the 4-amino group, allows for controlled, stepwise modifications. For instance, derivatives of this scaffold are used in multi-step syntheses to create intricate molecules. A related process involves reacting a derivative, tert-butyl(1-(4-((3-amino-6-phenylpyridin-2-yl)amino)phenyl)cyclobutyl)carbamate, with 2-aminonicotinaldehyde to form a complex imidazo[4,5-b]pyridine system, highlighting how this type of substituted aminopyridine core is integral to building larger, polycyclic structures. google.com

Precursor for the Development of Novel Ligands in Organometallic Catalysis

Pyridine and its derivatives are among the most prevalent structural motifs used as ligands in coordination chemistry and homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring provides a Lewis basic site for coordination to a metal center, and substituents on the ring are used to modulate the electronic and steric properties of the resulting catalyst. researchgate.net

This compound is a suitable precursor for novel bidentate ligands. The pyridine nitrogen and the 4-amino group can act as two coordination points for a metal. Furthermore, the amino group can be readily functionalized to create more complex ligand architectures, such as the widely used pyridinooxazoline (PyOx) ligands. beilstein-journals.orgbeilstein-journals.org The synthesis of PyOx ligands often involves the amidation of a picolinic acid derivative followed by cyclization. beilstein-journals.orgbeilstein-journals.org A similar strategy could be envisioned starting from this compound, where the amino group is first transformed to introduce a second chelating arm. The presence of the bulky tert-butyl group is particularly significant, as steric hindrance is a key design element in many asymmetric catalysts, helping to create a chiral environment around the metal center that can lead to high enantioselectivity in reactions. beilstein-journals.org

Intermediate in the Synthesis of Precursors for Advanced Functional Materials

Pyridine-containing compounds are not only vital in catalysis and pharmaceuticals but also serve as core structures in the development of advanced functional materials, including those with specific optoelectronic properties. researchgate.net The development of inorganic-organic hybrid materials, which can exhibit properties like electroactivity, often relies on organic precursors that can be polymerized or coordinated into larger networks. researchgate.net

This compound can function as an intermediate in the synthesis of such precursors. The pyridine ring is a known component in organic semiconductors. researchgate.net The amino and tert-butoxy groups on the ring provide handles for further chemical modification. For example, the amino group could be used to link the pyridine unit to a polymer backbone or another functional molecule, while the tert-butoxy group could be cleaved to reveal a hydroxyl group for different types of coupling reactions. This allows for the precise tuning of the electronic and physical properties of the final material.

Utility as a Specific Reagent in Targeted Chemical Transformations

Beyond its role as a structural building block, this compound and its derivatives can act as specific reagents in targeted chemical transformations. A notable example is the rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines. When this compound, which is a protected form of a pyridin-4-amine, is treated with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), it undergoes a rearrangement to yield tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. researchgate.net This transformation involves the migration of a tert-butoxycarbonyl (Boc) group and represents a unique method for synthesizing polysubstituted pyridine derivatives. researchgate.net

This specific reactivity highlights how the electronic nature of the substituted pyridine ring, influenced by the tert-butoxy group, can be exploited to achieve non-obvious chemical transformations.

| Transformation | Starting Material Class | Reagent | Solvent | Product Class | Reference |

| Rearrangement | N,N-Di-tert-butoxycarbonylpyridin-4-amines | LDA | THF | tert-Butyl 4-(tert-butoxycarbonylamino)nicotinates | researchgate.net |

Future Research Directions and Perspectives on 3 Tert Butoxy Pyridin 4 Amine Chemistry

Exploration of Unprecedented Reactivities and Novel Transformation Pathways

While the fundamental reactivity of 3-(tert-Butoxy)pyridin-4-amine is understood, there remains significant scope for uncovering novel chemical transformations. The interplay between the electron-donating amino group and the sterically bulky tert-butoxy (B1229062) group on the pyridine (B92270) ring could give rise to unique reactivity patterns under specific conditions.

Future investigations could focus on:

Rearrangement Reactions: Inspired by transformations observed in related systems, such as the rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines to functionalized nicotinates, research could explore base- or metal-catalyzed rearrangements of this compound derivatives. researchgate.net Such studies might lead to the discovery of novel heterocyclic scaffolds. For instance, reactions involving the cleavage of the furan (B31954) ring in furo[2,3-b]pyridines showcase the potential for complex, base-catalyzed rearrangements in pyridine systems. researchgate.net

Unusual Group Migrations: The potential for unprecedented molecular shifts, such as the 1,2-shift of a tert-butyl group observed during Michael additions to sterically crowded quinones, could be investigated in derivatives of this compound. researchgate.net Exploring reactions under conditions that favor radical or ionic intermediates may unveil unexpected migration pathways.

Cycloaddition and Annulation Reactions: The pyridine core can participate in various cycloaddition reactions. Research could explore its involvement in Diels-Alder or other pericyclic reactions, potentially leading to polycyclic aromatic systems after subsequent aromatization steps. researchgate.net

A summary of potential research avenues for novel reactivity is presented in the table below.

| Research Area | Potential Transformation | Rationale/Inspiration |

| Rearrangements | Base-catalyzed ring isomerization or substituent migration. | Observed rearrangements in analogous N,N-di-Boc-pyridinamines. researchgate.net |

| Group Migrations | Unprecedented 1,2-shifts of the tert-butyl group. | Analogous shifts seen in sterically hindered quinone systems during Michael additions. researchgate.netresearchgate.net |

| Novel Cyclizations | Formation of new heterocyclic rings fused to the pyridine core. | The inherent reactivity of the amino and pyridine nitrogen atoms can be harnessed for intramolecular annulations. |

Development of Green and Sustainable Synthetic Methodologies for its Production and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future work on this compound should prioritize the development of environmentally benign and sustainable methods for its synthesis and subsequent modification.

Key areas for development include:

Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free or low-solvent reactions, reducing waste and often increasing reaction rates. acs.org Applying this approach to the synthesis or derivatization (e.g., acylation, alkylation) of this compound could offer a greener alternative to traditional solution-phase methods.

Catalysis in Aqueous Media: The use of water as a reaction solvent is a cornerstone of green chemistry. Developing catalytic systems, such as reusable nano-γ-Fe₂O₃ for N-tert-butoxycarbonylation, that are effective in water would significantly improve the environmental profile of derivatization processes. scirp.org

Deep Eutectic Solvents (DESs): DESs are emerging as green, biodegradable, and often bio-based alternatives to volatile organic solvents. Their application in the synthesis of amines has shown promise, offering mild reaction conditions and simplified work-ups. mdpi.com Exploring the use of DESs for the production and functionalization of this compound is a promising research direction.

The table below outlines potential green methodologies for the synthesis of this compound and its derivatives.

| Green Methodology | Application Area | Potential Benefits |

| Mechanochemistry | Synthesis & Derivatization | Reduced solvent use, potentially shorter reaction times, and novel reactivity. acs.org |

| Aqueous Catalysis | Derivatization (e.g., N-protection) | Elimination of hazardous organic solvents, potential for catalyst recycling. scirp.org |

| Deep Eutectic Solvents | Synthesis & Derivatization | Use of biodegradable and low-toxicity solvents, mild reaction conditions. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To meet the demands for larger quantities of this compound and its derivatives for research and development, enhancing synthetic efficiency is crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Future research should aim to:

Implement Automated Synthesis: For the rapid generation of libraries of derivatives for structure-activity relationship (SAR) studies, automated synthesis platforms are invaluable. frontiersin.orgresearchgate.net An automated system could perform sequential reactions, purifications, and analyses, accelerating the discovery of new molecules with desired properties. Integrating flow reactors with automated work-up and purification modules represents a state-of-the-art approach to modern chemical synthesis. rsc.org

| Technology | Application | Key Advantages |

| Flow Chemistry | Production & Derivatization | Enhanced safety, improved yield and purity, scalability, potential for telescoping reactions. acs.orgthieme-connect.de |

| Automated Synthesis | Library Synthesis for SAR | High-throughput synthesis, rapid optimization of reaction conditions, reduced manual labor. frontiersin.orgresearchgate.net |

Further Exploration of its Potential Catalytic Applications Beyond Ligand Precursors

While derivatives of this compound are used as precursors for ligands in metal catalysis, the molecule itself or its simple derivatives could possess intrinsic catalytic activity.

Future avenues of exploration include:

Organocatalysis: The presence of a basic pyridine nitrogen and an amino group suggests potential for the molecule to act as an organocatalyst, for instance, in promoting Michael additions or aldol-type reactions. Modification of the amino group could tune its basicity and steric environment to create tailored catalysts.

Directing Group in C-H Activation: The pyridine and amino functionalities are known to act as directing groups in transition-metal-catalyzed C-H activation/functionalization reactions. acs.org Research could explore the ability of the 3-(tert-butoxy)pyridin-4-amino moiety to direct the selective functionalization of substrates, thereby opening new synthetic pathways.

Scaffolds for Pincer Ligands: The pyridine backbone is a common feature in pincer ligands. Following methodologies used for related structures like 3,5-dihydroxypyridine, this compound could serve as a starting point for novel POCOP-type or other pincer ligands where the electronic properties are modulated by the amino group. acs.org

Q & A

Q. Methodological Approach :

- Conduct comparative studies using deuterated solvents to track reaction pathways via 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .

How do structural analogs of this compound inform SAR studies in medicinal chemistry?

Advanced Research Focus

Key analogs and their properties include:

Methodological Insight : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities of analogs with biological targets .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP calculation : Tools like ACD/Labs or SwissADME estimate logP ~1.8, indicating moderate lipophilicity .

- pKa prediction : The pyridin-4-amine group has a pKa ~4.5, while the tert-butoxy group remains non-ionizable .

- Solubility : MD simulations (GROMACS) predict aqueous solubility <1 mg/mL, necessitating co-solvents (e.g., DMSO) for in vitro assays .

How can reaction scalability challenges be addressed for multigram synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.